molecular formula C10H11BrFN B1380859 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1780751-74-7

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1380859
CAS No.: 1780751-74-7
M. Wt: 244.1 g/mol
InChI Key: NSHWJUXSAQIEPE-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound used as a pharmaceutical intermediate . It is a part of the tetrahydroisoquinoline (THIQ) class of compounds, which are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Protodeboronation of pinacol boronic esters is another method utilized in the synthesis of similar compounds .


Chemical Reactions Analysis

Tetrahydroisoquinoline compounds can undergo various chemical reactions, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . Protodeboronation of pinacol boronic esters is a notable reaction involving similar compounds .

Scientific Research Applications

Anticancer Properties

Tetrahydroisoquinoline (THIQ) derivatives have been a focal point in drug discovery due to their wide range of pharmacological properties. A significant amount of research has been directed towards synthesizing THIQ derivatives for various therapeutic activities, with notable success in cancer drug discovery. These compounds have been identified as promising candidates for combating various forms of cancer due to their unique mechanisms of action. THIQ derivatives have been recognized for their potential in anticancer drug design due to their ability to modulate relevant cancer targets and their ease of synthesis. This makes them a privileged scaffold for developing novel anticancer agents (Singh & Shah, 2017), (Faheem et al., 2021).

Neuroprotective and Antidepressant Effects

Certain THIQ derivatives have been identified as endogenous compounds in the mammalian brain, showing potential for neuroprotection and antidepressant-like activity. One such compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), exhibits complex mechanisms of neuroprotection in neurodegenerative diseases. It is believed that MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system may contribute significantly to its neuroprotective effects. Moreover, 1MeTIQ has demonstrated considerable potential as an antidepressant and antiaddictive drug in animal models, suggesting its therapeutic value in central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).

Insights into Other Pharmacological Potentials

Isoquinoline derivatives, including THIQs, have been reported to possess a wide range of biological potentials. Their pharmacological importance extends to various applications such as antifungal, anti-tubercular, anti-tumour, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This comprehensive therapeutic profile underscores the versatility and significance of isoquinoline derivatives in modern therapeutics, making them a key area of focus for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Future Directions

Tetrahydroisoquinoline compounds, including 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, have significant importance in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on developing novel THIQ analogs with potent biological activity, studying their structural–activity relationship (SAR), and investigating their mechanism of action .

Biochemical Analysis

Biochemical Properties

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The inhibition occurs through the binding of this compound to the active site of the enzyme, thereby preventing the methylation of phenylethanolamine. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their activity and affecting cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with various biomolecules, including enzymes and receptors. For instance, its inhibition of phenylethanolamine N-methyltransferase is mediated by the formation of a stable complex with the enzyme, blocking its catalytic activity . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses.

Properties

IUPAC Name

7-bromo-6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-13-3-2-7-5-10(12)9(11)4-8(7)6-13/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHWJUXSAQIEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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